molecular formula C14H14ClN3O3 B6075779 3-chloro-N'-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]benzohydrazide

3-chloro-N'-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]benzohydrazide

Cat. No. B6075779
M. Wt: 307.73 g/mol
InChI Key: QJDZMYKUJHFKRD-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N'-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]benzohydrazide is a chemical compound that has been widely studied for its potential applications in scientific research. Also known as CDDP, this compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of CDDP is not fully understood, but it is thought to involve the inhibition of certain enzymes and the disruption of protein-protein interactions. This can lead to a range of biochemical and physiological effects, including changes in cellular signaling pathways and alterations in gene expression.
Biochemical and Physiological Effects:
CDDP has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to bind to proteins such as serum albumin and hemoglobin, and to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using CDDP in lab experiments is its ability to interact with a range of biological targets, making it a versatile tool for researchers in a variety of fields. However, it is important to note that CDDP can be toxic at high concentrations, and care must be taken when handling and working with this compound.

Future Directions

There are many potential future directions for research involving CDDP. Some possible areas of study include the development of new drugs based on CDDP, the identification of new biological targets for this compound, and the exploration of its potential applications in fields such as neurobiology and cancer research.
In conclusion, 3-chloro-N'-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]benzohydrazide is a valuable tool for scientific research, with a range of potential applications in fields such as pharmacology, biochemistry, and medicinal chemistry. Its ability to interact with a range of biological targets makes it a versatile tool for researchers, and its biochemical and physiological effects make it a valuable tool for understanding the mechanisms of disease and developing new treatments.

Synthesis Methods

The synthesis of CDDP involves the reaction of 3-chlorobenzohydrazide with 2-acetyl-1-pyrroline-5-carboxylic acid, followed by the addition of methyl iodide. The resulting compound is then purified and characterized using a range of analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

CDDP has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein binding, and drug discovery. Its ability to interact with a range of biological targets makes it a valuable tool for researchers in fields such as pharmacology, biochemistry, and medicinal chemistry.

properties

IUPAC Name

3-chloro-N-[(E)-1-(2,5-dioxopyrrolidin-1-yl)propan-2-ylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c1-9(8-18-12(19)5-6-13(18)20)16-17-14(21)10-3-2-4-11(15)7-10/h2-4,7H,5-6,8H2,1H3,(H,17,21)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDZMYKUJHFKRD-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Cl)CN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)Cl)/CN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N'-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]benzohydrazide

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